molecular formula C27H24N6O2 B2982854 3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031594-78-1

3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2982854
CAS No.: 1031594-78-1
M. Wt: 464.529
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole and quinazolinone core. The structure includes a 4-methylphenyl group at position 3 and a 4-phenylpiperazine-1-carbonyl moiety at position 6. Such substitutions are critical for modulating physicochemical properties and biological activity. The phenylpiperazine group is often associated with central nervous system (CNS) targeting due to its affinity for neurotransmitter receptors .

Properties

IUPAC Name

3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O2/c1-18-7-9-19(10-8-18)24-25-28-26(34)22-12-11-20(17-23(22)33(25)30-29-24)27(35)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12,17,30H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCIZALTCBPLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactionsCommon reagents include hydrazines, formamides, and various catalysts such as iodine or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Key Chemical Reactions

The following sections detail specific chemical reactions associated with the compound:

Cyclization Reactions

Cyclization is a crucial step in synthesizing triazoloquinazolines. The reaction typically involves:

  • Formation of Triazole Ring : The reaction between a suitable azide and an alkyne can lead to the formation of the triazole ring through a 1,3-dipolar cycloaddition.

Cross-Coupling Reactions

These reactions are vital for constructing complex molecular frameworks:

  • Suzuki-Miyaura Coupling : This method is commonly used to couple arylboronic acids with halogenated compounds. For instance, phenylboronic acid can be coupled with a bromo derivative of the quinazoline framework to form the desired product.

Nucleophilic Substitution

Nucleophilic substitution reactions can be employed to introduce various functional groups into the quinazoline structure:

  • Substitution with Piperazine Derivatives : The introduction of piperazine moieties can enhance biological activity and binding affinity due to their structural resemblance to neurotransmitters.

Mechanistic Insights

The mechanisms underlying these reactions often involve several steps:

  • Formation of Intermediates : Initial reactions yield intermediates that undergo further transformations to achieve the final product.

  • Role of Catalysts : Transition metal catalysts play a significant role in facilitating bond formation and breaking during these processes.

Characterization Techniques

To ensure the purity and identity of synthesized compounds, various analytical techniques are employed:

  • Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC) : Employed for purifying compounds.

  • Spectroscopic Methods : Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and LC-MS (Liquid Chromatography-Mass Spectrometry) are utilized for structural elucidation.

Pharmacological Potential

Research indicates that compounds similar to 3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H- triazolo[1,5-a]quinazolin-5-one exhibit various biological activities:

  • Anticancer Properties : Many derivatives have shown promise in inhibiting cancer cell proliferation.

  • Antimicrobial Activity : The compound's structure suggests potential efficacy against various microbial strains.

Data Table

PropertyValue
Molecular FormulaC27H24N6O2
CAS Number1031594-78-1
Yield from SynthesisTypically >70%
Primary Reaction TypeCyclization and Cross-Coupling
Common Analytical TechniquesTLC, HPLC, NMR, IR

This article provides a comprehensive overview of the chemical reactions associated with the compound while emphasizing its significance in medicinal chemistry research. Further studies are warranted to explore its full potential as a therapeutic agent.

Scientific Research Applications

3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. This interaction can result in various pharmacological effects, including inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Compound E543-0314 : 3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
  • Key Difference : Chlorophenyl vs. methylphenyl substitution at position 3.
  • Impact: The chloro group increases molecular weight (484.94 vs. ~469.5 for the methyl analog) and logP (3.54 vs.
  • Synthesis: Similar routes likely involve hydrazinoquinazolinone intermediates reacting with carbonylating agents .
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one
  • Key Difference: Imidazo-quinazolinone core instead of triazolo-quinazolinone.
  • Impact : The imidazole ring introduces different hydrogen-bonding capabilities (higher polar surface area) and µ-opioid receptor (µOR) affinity, as shown in docking studies .
1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones
  • Key Difference: Triazolo[4,3-a]quinazolinone isomerism and substitution patterns.
  • Impact : These compounds exhibit H1-antihistaminic activity, suggesting structural flexibility for diverse pharmacological targets .

Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Hydrogen Bond Donors Bioavailability Score
Target Compound (methylphenyl) ~469.5* ~3.0* ~70 1 Moderate
E543-0314 (chlorophenyl) 484.94 3.54 70.14 1 Moderate
Imidazo-quinazolinone ~350† ~2.8† ~85 1 High (BBB permeable)

*Estimated based on structural similarity.

Key Research Findings

Substituent Effects : Chlorophenyl groups enhance lipophilicity but may reduce solubility, whereas methylphenyl balances lipophilicity and metabolic stability .

Core Heterocycle: Triazoloquinazolinones favor H1-antihistaminic activity, while imidazo-quinazolinones show opioid receptor interactions .

Synthetic Efficiency : Catalyst choice (e.g., NGPU in ) significantly impacts reaction times and yields, crucial for scalable synthesis.

Biological Activity

The compound 3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N4O Molecular Formula \text{C}_{21}\text{H}_{22}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities including:

  • Antitumor : Several studies have demonstrated that quinazoline compounds can inhibit tumor cell growth and induce apoptosis in various cancer cell lines.
  • Antimicrobial : Quinazolines have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory : Certain derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Similar to other triazoloquinazolines, it may act as a DNA intercalator, disrupting DNA replication and transcription processes .
  • Receptor Modulation : It may interact with various receptors (e.g., adenosine receptors), influencing cellular signaling pathways related to proliferation and apoptosis .

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds within the quinazoline class:

  • Antitumor Activity :
    • A study reported that derivatives of quinazolinones exhibited significant cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for one derivative were found to be 10 µM for PC3 and 12 µM for HT-29 cells .
  • Antimicrobial Properties :
    • Another investigation highlighted the antimicrobial efficacy of quinazoline derivatives against both gram-positive and gram-negative bacteria, showcasing mild to moderate activity .
  • Anti-inflammatory Effects :
    • Compounds within this class have been noted for their ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Data Tables

Activity TypeCompound ExampleIC50 Value (µM)Target Cell Line
AntitumorQuinazolinone derivative A310PC3
AntitumorQuinazolinone derivative A512HT-29
AntimicrobialQuinazoline derivative B1ModerateE. coli
Anti-inflammatoryQuinazoline derivative C2Not specifiedRAW 264.7

Q & A

Q. What are the common synthetic routes for constructing the triazoloquinazolinone core in this compound?

The triazoloquinazolinone moiety is typically synthesized via cyclization of 2-hydrazinoquinazolin-4(3H)-one derivatives with one-carbon donors (e.g., acetylacetone, formic acid). For example, hydrazinoquinazolinones react with acetylacetone under reflux to form [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, as demonstrated in analogous systems . Key steps involve optimizing reaction time, temperature, and stoichiometry to avoid byproducts like pyrazole derivatives. Structural confirmation requires NMR (e.g., 1H/13C) and LC-MS analysis .

Q. How is the 4-phenylpiperazine-1-carbonyl group introduced into the quinazolinone scaffold?

The 4-phenylpiperazine side chain is typically coupled via a carbonyl linker using standard amidation or nucleophilic acyl substitution. For instance, activated esters (e.g., chloroformates) of the piperazine derivative react with a hydroxyl or amine group on the quinazolinone core. Reaction conditions (e.g., DMF as solvent, 0–5°C to control exotherms) and catalysts (e.g., DMAP) are critical for yield optimization . Post-synthesis, FT-IR confirms carbonyl bond formation (~1650–1700 cm⁻¹).

Q. What spectroscopic techniques are prioritized for structural elucidation?

  • 1H/13C NMR : Assigns proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and carbon types (e.g., carbonyl carbons at ~160–170 ppm).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
  • Elemental Analysis : Confirms C/H/N ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods guide SAR studies for this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., 14α-demethylase lanosterol, PDB: 3LD6) predicts binding affinities of substituents like the 4-methylphenyl and phenylpiperazine groups. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or enzyme inhibition data . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with piperazine’s tertiary nitrogen) .

Q. What strategies resolve low yields in the final cyclization step?

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) .
  • Byproduct Analysis : TLC or HPLC monitors reaction progress to isolate intermediates (e.g., uncyclized hydrazones) .

Q. How do substituents on the phenylpiperazine moiety influence pharmacokinetic properties?

  • LogP Studies : Introducing electron-withdrawing groups (e.g., -CF₃) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Microsomal assays (e.g., rat liver S9 fractions) evaluate oxidative demethylation of the 4-methylphenyl group. Piperazine N-methylation often reduces CYP450-mediated metabolism .
  • Plasma Protein Binding : Fluorescence displacement assays quantify affinity for human serum albumin, critical for dosing regimens .

Data Contradiction and Validation

Q. How to address discrepancies in biological activity across similar triazoloquinazolinones?

  • Dose-Response Curves : Re-evaluate IC₅₀ values (e.g., MTT assays) under standardized conditions (e.g., 48h incubation, 5% CO₂).
  • Off-Target Screening : Profile against kinase panels (e.g., Eurofins) to identify non-specific interactions.
  • Crystallographic Validation : Co-crystallize the compound with its target (e.g., fungal CYP51) to confirm binding modes predicted computationally .

Q. Why do solubility predictions (e.g., ESOL) conflict with experimental data?

  • Polymorphism : Recrystallization from different solvents (e.g., MeOH vs. EtOAc) alters crystal packing, affecting solubility.
  • Aggregation : Dynamic Light Scattering (DLS) detects nanoaggregates at high concentrations, requiring surfactants (e.g., Tween-80) in assays.
  • Ionization Effects : Adjust pH to exploit protonation of the piperazine nitrogen (pKa ~7.5) for enhanced solubility in acidic buffers .

Methodological Optimization

Q. What purification techniques are optimal for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc 70:30 → 50:50) for polar triazoloquinazolinones.
  • Recrystallization : Methanol/water mixtures (4:1) yield high-purity crystals for XRD analysis .
  • HPLC Prep : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely related impurities .

Q. How to scale up synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors minimize thermal degradation during exothermic steps (e.g., cyclization).
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, reagent ratio) using software (e.g., JMP) .
  • In Situ Monitoring : ReactIR tracks intermediate formation in real time to adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.